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Compound of Interest

4-Chloro-3-iodo-1H-indazol-7-
Compound Name:

amine
CAS No.: 1000343-04-3
Cat. No.: B3196543

Get Quote

\ J

CAS Number: 1000343-04-3 Molecular Formula: C7HsCIINs Molecular Weight: 293.49 g/mol

Executive Summary

4-Chloro-3-iodo-1H-indazol-7-amine (CAS 1000343-04-3) is a highly specialized heterocyclic
building block used primarily in the discovery of small-molecule kinase inhibitors. Its tri-
substituted indazole core offers a unique "orthogonal reactivity" profile, allowing medicinal
chemists to independently functionalize three distinct positions:

e C3-lodo: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to
extend the carbon skeleton.

e C7-Amine: A nucleophilic handle for amide coupling, reductive amination, or Buchwald-
Hartwig amination.

e N1-H: An acidic site for alkylation or protecting group installation.
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This guide details the synthesis, chemical properties, and handling protocols for this
compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

Property Specification

Systematic Name 4-Chloro-3-iodo-1H-indazol-7-amine
CAS Number 1000343-04-3

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility
DCM, MeOH
Melting Point >200°C (Decomposition likely)
pKa (Calculated) ~11.5 (N1-H), ~3.5 (Conjugate acid of 7-NH2)
2-8°C, Inert atmosphere (Argon/Nitrogen),
Storage

Protect from light

Synthetic Methodology

While commercially available, in-house preparation is often required for scale-up. The
synthesis typically proceeds from 4-chloro-7-nitro-1H-indazole (CAS 316810-81-8).[1][2]

Step 1. C3-lodination

o Objective: Introduce the iodine atom at the C3 position. The electron-withdrawing nitro group
at C7 directs electrophilic substitution to the electron-rich pyrazole ring (C3).

o Reagents: lodine (

) and Potassium Hydroxide (KOH), or N-lodosuccinimide (NIS).

e Solvent: DMF or 1,4-Dioxane.
Protocol:

e Dissolve 4-chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 vol).
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Add KOH (2.5 eq) followed by portion-wise addition of

(1.2 eq) at 0°C.

Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS for conversion to 4-chloro-3-
iodo-7-nitro-1H-indazole.

Quench: Pour into aqueous sodium thiosulfate (

) to neutralize excess iodine.

Isolation: Filter the resulting precipitate, wash with water, and dry.

Step 2: Nitro Reduction (Chemoselective)

o Objective: Reduce the nitro group to an amine without de-iodinating the C3 position or de-
chlorinating the C4 position.

 Critical Constraint: Avoid catalytic hydrogenation (Pd/C +

) as it poses a high risk of hydrodehalogenation (removing | and CI).

¢ Recommended Method: Iron (Fe) powder reduction or Stannous Chloride (

Protocol (Fe/NH4CI Method):

Suspend the nitro-iodo intermediate (1.0 eq) in EtOH/Water (4:1 ratio).

Add Ammonium Chloride (

, 5.0 eq) and Iron powder (Fe, 5.0 eq).

Heat to 70-80°C with vigorous stirring for 2-6 hours.

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

Purification: Neutralize with saturated
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and extract with EtOAc. The crude product can be recrystallized from EtOH or purified via
flash chromatography (Hexane/EtOAC).

Structural Visualization & Logic

The following diagram illustrates the synthetic pathway and the orthogonal functionalization
logic that makes this scaffold valuable.
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Figure 1: Synthetic pathway from commercially available nitro-indazole precursor and
downstream functionalization logic.

Applications in Drug Discovery

This scaffold is particularly relevant for Kinase Inhibitor design.

e Hinge Binding: The indazole N1/N2 motif often mimics the adenine ring of ATP, forming
hydrogen bonds with the kinase hinge region.

o Selectivity Tuning (4-Cl): The chlorine atom at C4 provides steric bulk that can induce
selectivity by clashing with the "gatekeeper"” residue in certain kinases, or by filling a specific
hydrophobic pocket.

o Vector Extension (3-I): The iodine allows for the attachment of aryl or heteroaryl groups that
extend into the solvent-exposed region or the back pocket of the enzyme.
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e Solubilizing Tail (7-NH2): The amine is a standard attachment point for solubilizing groups
(e.g., piperazines, morpholines) via amide or urea linkages.

Relevant Targets:

 FGFR (Fibroblast Growth Factor Receptor): 3-substituted indazoles are a privileged scaffold
for FGFR inhibitors.

 ERK/MEK: Halogenated indazoles frequently appear in MAPK pathway inhibitors.

Safety & Handling (MSDS Summary)

Hazard Class Statement

Acute Toxicity Harmful if swallowed (H302).

Causes skin irritation (H315) and serious eye

Skin/Eye o
irritation (H319).

o Potential skin sensitizer due to the aniline-like
Sensitization _
amine.

Light sensitive. lodine-carbon bonds can be

Storage : . .
labile under intense UV light.
PPE Wear nitrile gloves, safety goggles, and work
within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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